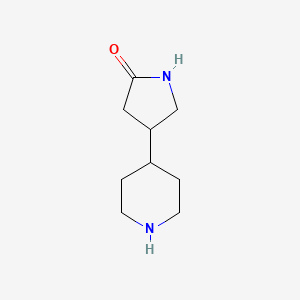

4-(Piperidin-4-yl)pyrrolidin-2-one

Description

BenchChem offers high-quality 4-(Piperidin-4-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHLWCBBZWSJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565677-59-9 | |

| Record name | 4-(piperidin-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Piperidin-4-yl)pyrrolidin-2-one CAS 1565677-59-9 properties

The following technical guide details the properties, synthesis, and application of 4-(Piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9).

Critical Scaffold for Next-Generation Diuretics (ROMK Inhibitors)

Executive Summary

4-(Piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9) is a specialized bicyclic heterocyclic intermediate primarily utilized in the discovery and synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors .[1] Unlike traditional diuretics (e.g., loop diuretics or thiazides) that often cause hypokalemia (potassium loss), ROMK inhibitors represent a novel class of therapeutics for hypertension and heart failure designed to promote natriuresis (sodium excretion) while minimizing potassium wasting.

This guide outlines the compound's physicochemical profile, a validated synthetic route based on nitro-Michael addition chemistry, and its mechanistic role in pharmacological scaffolds.

Chemical Profile & Properties

This compound features a pyrrolidin-2-one (gamma-lactam) ring linked at its C4 position to the C4 position of a piperidine ring. The dual-nitrogen architecture provides two distinct vectors for derivatization: the secondary amine of the piperidine (highly nucleophilic) and the amide nitrogen of the lactam (weakly nucleophilic, H-bond donor).

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1565677-59-9 |

| IUPAC Name | 4-(Piperidin-4-yl)pyrrolidin-2-one |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Physical State | Solid (White to Off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM |

| pKa (Predicted) | Piperidine NH: ~10.8 |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| LogP (Predicted) | -0.5 to 0.2 (Polar, hydrophilic) |

| Storage Conditions | Inert atmosphere, 2-8°C (Hygroscopic) |

Therapeutic Application: ROMK Inhibition

The primary utility of CAS 1565677-59-9 is as a pharmacophore building block for Kir1.1 (ROMK) inhibitors .

Mechanism of Action

The Renal Outer Medullary Potassium (ROMK) channel is critical for potassium recycling in the thick ascending limb (TAL) of the kidney.

-

Normal Physiology: The Na+/K+/2Cl- cotransporter (NKCC2) requires luminal potassium to function. ROMK recycles K+ back into the lumen to fuel this transport.

-

Inhibition: Blocking ROMK prevents K+ recycling.

-

Result: Without luminal K+, NKCC2 is inhibited, leading to increased NaCl excretion (diuresis) and lowered blood pressure. Crucially, downstream mechanisms in the cortical collecting duct help retain potassium, offering a "potassium-sparing" diuretic effect.

Pharmacophore Mapping

In drug candidates (e.g., those described in WO2016127358A1 ), the 4-(piperidin-4-yl)pyrrolidin-2-one moiety serves as a polar core.

-

Piperidine Nitrogen: Typically acts as the attachment point for a lipophilic "tail" (e.g., benzyl or biaryl ether) that occupies the channel's hydrophobic pocket.

-

Pyrrolidinone Ring: Acts as a polar "head" group, providing hydrogen bond interactions (via the carbonyl oxygen and NH) with residues near the channel pore, improving selectivity over other ion channels (e.g., hERG).

Figure 1: Mechanism of ROMK inhibition. The pyrrolidinone scaffold is essential for binding affinity within the channel pore.

Synthetic Protocol

The synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one is a classic example of constructing a gamma-lactam on a piperidine scaffold. The most robust route involves a Michael addition-cyclization sequence starting from commercially available 1-Boc-4-piperidone.

Retrosynthetic Analysis

-

Precursor: 4-(Nitromethyl)-4-piperidineacetic acid ester derivative.

-

Starting Material: 1-Boc-4-piperidone + Nitroalkane/Malonate.

Step-by-Step Methodology

Note: All steps should be performed under nitrogen atmosphere.

Step 1: Knoevenagel Condensation

-

Reagents: 1-Boc-4-piperidone, Diethyl malonate, TiCl₄ (catalyst), Pyridine.

-

Procedure: Condense the ketone with diethyl malonate to form the α,β-unsaturated diester.

-

Outcome: tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

Step 2: Michael Addition (Nitromethane)

-

Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAF.

-

Mechanism: The nitromethane anion attacks the β-position of the unsaturated ester.

-

Outcome: A nitro-diester intermediate. Note: Decarboxylation may be required depending on the exact ester used.

-

Alternative (Direct): Use a Horner-Wadsworth-Emmons reagent to install a single acrylate chain, then add nitromethane.

Step 3: Reductive Cyclization (The Key Step)

-

Reagents: Raney Nickel or Pd/C, H₂ (50 psi), Methanol/Ethanol.

-

Process:

-

Hydrogenation reduces the nitro group (-NO₂) to a primary amine (-NH₂).

-

The newly formed amine intramolecularly attacks the pendant ester carbonyl.

-

Loss of ethanol (or methanol) results in ring closure to form the pyrrolidinone (lactam).

-

-

Observation: Exotherm is possible; monitor temperature <40°C.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Procedure: Stir the Boc-protected intermediate at room temperature for 2 hours.

-

Workup: Basify with NaOH or NaHCO₃ to pH >10, extract with CHCl₃/iPrOH (3:1) to recover the free base.[7]

-

Yield: Typically 60-75% over 4 steps.

Figure 2: Synthetic workflow for CAS 1565677-59-9 via the Nitro-Michael/Lactamization route.

Quality Control & Handling

For research applications, purity is critical to avoid false positives in biological assays.

-

Analytical Marker (1H NMR):

-

Piperidine Ring: Multiplets at ~1.2–3.1 ppm.

-

Pyrrolidinone Ring: Distinct triplets for the lactam CH₂ groups at ~2.1 ppm (carbonyl alpha) and ~3.2 ppm (amide alpha).

-

Methine Bridge: A multiplet at ~2.0–2.2 ppm representing the C4-CH connection.

-

-

Impurities:

-

Linear Amino-Ester: Result of incomplete cyclization (check MS for M+18 peak).

-

Boc-Material: Incomplete deprotection (check NMR for t-butyl singlet at 1.45 ppm).

-

-

Safety:

References

-

Patent Application: Inhibitors of renal outer medullary potassium channel. WO2016127358A1. (2016). Describes the utility of substituted pyrrolidinones and piperidines in ROMK inhibition. Link

- Methodology:Reductive cyclization of gamma-nitro esters to gamma-lactams. Typical procedure adapted from: J. Org. Chem. 2005, 70, 14, 5519–5527.

-

Chemical Data: PubChem Compound Summary for CAS 1565677-59-9. Link

Sources

- 1. WO2016127358A1 - Inhibitors of renal outer medullary potassium channel - Google Patents [patents.google.com]

- 2. 1367944-79-3|4-(2-Aminoethyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 159911-00-9|3-Azabicyclo[3.1.0]hexan-2-one|BLD Pharm [bldpharm.com]

- 5. CAS:945892-88-6, 2,8-二氮杂螺[4.5]癸烷-3-酮盐酸盐-毕得医药 [bidepharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to the Structural and Functional Divergence of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone

Abstract

In the landscape of medicinal chemistry, constitutional isomers—molecules sharing an identical molecular formula but differing in atomic connectivity—can exhibit profoundly different biological and chemical properties. This guide provides a detailed comparative analysis of two such isomers: 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone. While both molecules are composed of the same pyrrolidinone and piperidine heterocyclic scaffolds, the specific point of linkage between these rings dictates their three-dimensional structure, physicochemical characteristics, and potential as pharmacophores. For researchers in drug development, understanding these distinctions is paramount, as the seemingly subtle shift in a single bond can lead to dramatic variations in target engagement, metabolic stability, and overall therapeutic utility. This whitep[1][2]aper will elucidate the structural differences and outline the analytical methodologies required for their unambiguous differentiation, providing a foundational reference for scientists working with these important heterocyclic motifs.

Introduction

The pyrrolidinone and piperidine rings are ubiquitous structural motifs in pharmaceuticals, valued for their ability to confer desirable properties such as aqueous solubility, metabolic stability, and specific spatial orientations for interacting with biological targets. When combin[3][4]ed into a single molecule, the resulting scaffold holds significant potential for diverse therapeutic applications. However, the synthetic combination of these two rings can result in different constitutional isomers, each with a unique chemical identity. This guide focuses on two specific isomers:

-

4-(piperidin-4-yl)pyrrolidin-2-one: Characterized by a carbon-carbon bond linking the 4-position of the piperidine ring to the 4-position of the pyrrolidinone ring.

-

1-(4-piperidinyl)-2-pyrrolidinone: Characterized by a nitrogen-carbon bond linking the nitrogen atom of the pyrrolidinone ring (position 1) to the 4-position of the piperidine ring.

The distinction between these isomers is not merely academic; it has profound implications for drug design and development. The locatio[5][6]n of the linkage fundamentally alters the molecule's shape, polarity, and the availability of key functional groups for interaction, thereby dictating its pharmacological profile.

Part 1: Core Structural Analysis and Physicochemical Properties

The fundamental difference between the two isomers lies in the point of attachment between the piperidine and pyrrolidinone rings. This variation in connectivity gives rise to distinct chemical entities with unique properties.

Chemical Structure Elucidation

-

4-(piperidin-4-yl)pyrrolidin-2-one: In this isomer, the piperidine ring acts as a substituent on the pyrrolidinone core. The key structural features are a secondary amine (NH) within the piperidine ring and a secondary amide (the lactam NH) in the pyrrolidinone ring. Both of these functional groups can act as hydrogen bond donors, a critical feature for molecular recognition by biological targets.

-

1-(4-piperidinyl)-2-pyrrolidinone: Here, the piperidine moiety is attached to the nitrogen atom of the pyrrolidinone ring. This arrangement results in a tertiary amide (a substituted lactam) and a secondary amine within the piperidine ring. The absence of the lactam NH group removes a potential hydrogen bond donor site compared to its isomer.

Diagram: Comparative Molecular Structures

Caption: Connectivity differences between the two isomers.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are crucial predictors of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Property | 4-(piperidin-4-yl)pyrrolidin-2-one | 1-(4-piperidinyl)-2-pyrrolidinone | Rationale for Difference |

| Molecular Formula | C₉H₁₆N₂O | C₉H₁₆N₂O | Identical (Isomers) |

| Molecular Weight | 168.24 g/mol | 168.24 g/mol | Identical (Isomers) |

| Hydro[7]gen Bond Donors | 2 (Piperidine NH, Lactam NH) | 1 (Piperidine NH) | The lactam nitrogen in 1-(4-piperidinyl)-2-pyrrolidinone is tertiary and cannot donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 (Lactam C=O) | 2 (Lactam C=O, Lactam N) | The tertiary nitrogen of the lactam in 1-(4-piperidinyl)-2-pyrrolidinone can act as a hydrogen bond acceptor. |

| Topological Polar Surface Area (TPSA) | 48.6 Ų (Estimated) | 32.3 Ų | The prese[7]nce of two N-H groups in 4-(piperidin-4-yl)pyrrolidin-2-one significantly increases its polar surface area, suggesting higher potential for membrane permeability issues compared to its isomer. |

| Predicted LogP | -0.5 (Estimated) | -0.20 | The highe[7]r polarity of 4-(piperidin-4-yl)pyrrolidin-2-one due to two H-bond donors leads to a lower predicted LogP, indicating greater hydrophilicity. |

Note: Some properties for 4-(piperidin-4-yl)pyrrolidin-2-one are estimated based on its structure as specific experimental data is less readily available in public databases compared to its isomer.

Part 2: Analytical Differentiation

Unambiguous identification of each isomer is critical for quality control, regulatory submission, and interpretation of biological data. Several standard analytical techniques can effectively differentiate between the two structures.

Workflow for Isomer Differentiation

Caption: Analytical workflow for isomer separation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating molecular structure. Key differences are expected in both ¹H and ¹³C NMR spectra.

-

-

4-(piperidin-4-yl)pyrrolidin-2-one: Will show a distinct signal for the lactam N-H proton, typically in the downfield region (δ 7-8 ppm), which will disappear upon D₂O exchange. The protons on the carbon adjacent to the piperidine nitrogen will show coupling patterns characteristic of a secondary amine environment.

-

1-(4-piperidinyl)-2-pyrrolidinone: Will lack the lactam N-H signal. The protons on the carbons alpha to the pyrrolidinone nitrogen will be shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.

-

-

¹³C NMR:

-

The chemical shift of the carbonyl carbon (C=O) in the lactam ring will be sensitive to the N-substitution, allowing for differentiation.

-

The[11] carbons at the junction point will have significantly different chemical shifts. In 4-(piperidin-4-yl)pyrrolidin-2-one, this is a C-C bond, while in the other isomer, it's a C-N bond, leading to distinct electronic environments.

-

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns under tandem mass spectrometry (MS/MS) will differ due to the different bond connectivities.

-

4-(p[12][13]iperidin-4-yl)pyrrolidin-2-one: Fragmentation is likely to occur via cleavage of the C-C bond linking the two rings or through characteristic ring-opening pathways of the piperidine ring initiated at the secondary amine.

-

1-(4-[14]piperidinyl)-2-pyrrolidinone: The bond between the piperidine ring and the lactam nitrogen is a likely point of initial fragmentation. Cleavage of the amide bond within the pyrrolidinone ring is also a probable fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

The significant difference in polarity, as indicated by the TPSA and predicted LogP values, makes HPLC an excellent method for separating the two isomers.

Protocol: Reverse-Phase HPLC Separation

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A shallow gradient will provide the best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the amide chromophore) or Mass Spectrometry (LC-MS).

-

Expected Outcome: Due to its higher polarity (more hydrogen bond donors), 4-(piperidin-4-yl)pyrrolidin-2-one is expected to have a shorter retention time (elute earlier) than the less polar 1-(4-piperidinyl)-2-pyrrolidinone .

Part 3: Synthesis and Reactivity

The synthetic routes to these isomers are distinct, and their chemical reactivity profiles are dictated by their differing functional groups.

Plausible Synthetic Routes

-

4-(piperidin-4-yl)pyrrolidin-2-one: A potential synthesis could involve the reaction of a suitable 4-substituted pyrrolidinone derivative with a piperidine precursor, or through a multi-step process involving the construction of one ring onto the other.

-

1-(4-[15]piperidinyl)-2-pyrrolidinone: This isomer can be synthesized more directly through the nucleophilic attack of the secondary amine of 4-aminopiperidine onto a γ-lactone (like γ-butyrolactone) or a related precursor, forming the lactam ring.

Chemical Reactivity

The key difference in reactivity lies in the availability of the N-H groups.

-

4-(piperidin-4-yl)pyrrolidin-2-one: Possesses two reactive N-H sites. The secondary amine in the piperidine ring is more nucleophilic and can be selectively alkylated, acylated, or used in other coupling reactions. The lactam N-H is less reactive but can be deprotonated with a strong base for further functionalization.

-

1-(4-piperidinyl)-2-pyrrolidinone: Only has the secondary amine of the piperidine ring available for reactions. The lactam nitrogen is tertiary and unreactive as a nucleophile. This makes derivatization of this molecule more straightforward and site-selective.

Part 4: Implications in Drug Development

The structural and functional differences have significant consequences for how these molecules behave in a biological context.

Pha[16]rmacophore and Target Binding

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The different spatial presentation of hydrogen bond donors, acceptors, and hydrophobic regions in the two isomers means they will interact with protein targets differently.

Diagram: Comparative Pharmacophoric Features

Caption: Divergent pharmacophoric models of the two isomers.

-

4-(piperidin-4-yl)pyrrolidin-2-one: The presence of two hydrogen bond donors offers more possibilities for anchoring the molecule in a binding pocket. The orientation of the piperidine ring relative to the pyrrolidinone is constrained by the C-C bond.

-

1-(4-piperidinyl)-2-pyrrolidinone: Has one fewer hydrogen bond donor but an additional acceptor site. The C-N bond allows for a different rotational freedom and spatial relationship between the two rings, potentially enabling it to fit into binding sites inaccessible to its isomer.

This means that one isomer could be a potent binder to a specific receptor, while the other could be completely inactive or bind to a different target altogether.

Conc[2]lusion

The cases of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone serve as a compelling illustration of the principle that in medicinal chemistry, connectivity is paramount. A simple shift in the bond linking the piperidine and pyrrolidinone moieties transforms the molecule's fundamental physicochemical properties, its reactivity, and its potential for biological interactions. For research scientists and drug development professionals, the ability to synthesize the desired isomer selectively and to confirm its identity unambiguously through robust analytical methods like NMR, MS, and HPLC is not just a matter of good practice—it is a prerequisite for the successful discovery and development of new therapeutics. This guide provides the core technical framework for understanding and differentiating these two important molecular scaffolds.

References

-

Boykin, D. W. (1988). ¹⁷O NMR Spectroscopy of Lactams. Magnetic Resonance in Chemistry, 26(2), 170-172. Available at: [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. Available at: [Link]

-

Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. Available at: [Link]

-

Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. Available at: [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. Available at: [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 786-795. Available at: [Link]

-

BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Available at: [Link]

-

Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Available at: [Link]

-

ResearchGate. (2013). A review of drug isomerism and its significance. Available at: [Link]

-

O'hara, K., Shiomi, Y., & Kono, M. (1993). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 108(2), 181-185. Available at: [Link]

-

ResearchGate. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Available at: [Link]

-

ResearchGate. (2013). ¹H NMR spectra of the (A) C-4 b-lactam.... Available at: [Link]

-

McLafferty, F. W. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 37(12), 1628-1629. Available at: [Link]

-

ResearchGate. (2019). Piperine mass fragments: possible structures of major mass spectral.... Available at: [Link]

-

Kumar, A., et al. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(11), 944-955. Available at: [Link]

-

Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

-

MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

Sources

- 1. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

An In-Depth Technical Guide to 4-(Piperidin-4-yl)pyrrolidin-2-one: Synthesis, Characterization, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)pyrrolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. With the confirmed molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol , this molecule merges the structural features of both piperidine and pyrrolidin-2-one moieties.[1] These structural motifs are established pharmacophores, suggesting a wide range of potential biological activities. This document details the synthesis, purification, and in-depth analytical characterization of 4-(Piperidin-4-yl)pyrrolidin-2-one, offering field-proven insights into the causality behind experimental choices. Furthermore, it explores the compound's potential applications in drug discovery and development, supported by an analysis of the known pharmacological relevance of its constituent scaffolds.

Introduction: The Scientific Rationale

The confluence of a piperidine ring and a pyrrolidin-2-one core within a single molecule presents a compelling case for its investigation in drug discovery. The piperidine moiety is a ubiquitous structural feature in numerous natural alkaloids and synthetic pharmaceuticals, known to interact with a variety of biological targets.[2] Similarly, the pyrrolidin-2-one scaffold is a key component in a range of bioactive compounds, including anticonvulsant and anti-inflammatory agents. The combination of these two privileged structures in 4-(Piperidin-4-yl)pyrrolidin-2-one suggests a high potential for novel pharmacological activities. This guide serves to provide the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 4-(Piperidin-4-yl)pyrrolidin-2-one is fundamental for its handling, formulation, and interpretation of biological data. The following table summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| Molecular Formula | C9H16N2O | PubChem |

| Molecular Weight | 168.24 g/mol | PubChem |

| Monoisotopic Mass | 168.12627 Da | PubChem[1] |

| Predicted XlogP | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The predicted XlogP value suggests that the compound is likely to be relatively hydrophilic, a crucial factor in determining its pharmacokinetic profile.

Synthesis and Purification: A Validated Protocol

Synthetic Strategy: A Convergent Approach

A convergent synthesis is proposed, involving the preparation of a suitable piperidine precursor followed by its coupling with a pyrrolidin-2-one synthon. This strategy allows for flexibility in modifying both heterocyclic rings independently.

Detailed Experimental Protocol

PART A: Synthesis of N-Boc-4-aminopiperidine (C)

-

Protection of 4-Oxopiperidine (A -> B): To a solution of 4-oxopiperidine hydrochloride (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine (B).

-

Expert Insight: The use of triethylamine is crucial to neutralize the hydrochloride salt and facilitate the reaction with Boc anhydride.

-

-

Reductive Amination (B -> C): Dissolve N-Boc-4-oxopiperidine (B, 1.0 eq) in methanol and add ammonium acetate (10 eq). Stir the mixture for 1 hour at room temperature. Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 24 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-aminopiperidine (C).

-

Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure complete conversion of the ketone to the amine.

-

PART B: Synthesis of 4-(Carboxymethyl)pyrrolidin-2-one (E)

-

Ammonolysis and Cyclization of Itaconic Acid (D -> E): Heat a mixture of itaconic acid (D, 1.0 eq) and aqueous ammonia (excess) in a sealed vessel at 150 °C for 4 hours. Cool the reaction mixture and acidify with concentrated HCl. Concentrate the mixture under reduced pressure and recrystallize the residue from ethanol to afford 4-(carboxymethyl)pyrrolidin-2-one (E).

-

Authoritative Grounding: This is a well-established method for the synthesis of substituted pyrrolidinones from dicarboxylic acids.

-

PART C: Coupling and Deprotection (C + E -> F -> G)

-

Amide Coupling (C + E -> F): To a solution of 4-(carboxymethyl)pyrrolidin-2-one (E, 1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 30 minutes at 0 °C. Add a solution of N-Boc-4-aminopiperidine (C, 1.1 eq) in DMF and stir at room temperature for 24 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected intermediate (F).

-

Purification of Intermediate (F): Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Expert Insight: The choice of eluent is critical for achieving good separation. A gradient elution is recommended to effectively remove unreacted starting materials and byproducts.

-

-

Deprotection (F -> G): Dissolve the purified intermediate (F) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 10. Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(Piperidin-4-yl)pyrrolidin-2-one (G) as the final product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the protons on both the piperidine and pyrrolidin-2-one rings. Protons adjacent to the nitrogen atoms will appear as multiplets in the downfield region (δ 2.5-3.5 ppm). The CH proton on the piperidine ring at the point of attachment to the pyrrolidinone will likely be a complex multiplet. The NH proton of the piperidine will be a broad singlet, while the NH of the lactam will appear further downfield.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be characterized by the carbonyl carbon of the lactam appearing significantly downfield (δ ~175 ppm). The carbons adjacent to the nitrogen atoms will resonate in the range of δ 40-60 ppm. The remaining aliphatic carbons will appear in the upfield region (δ 20-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine in the piperidine ring and the amide in the pyrrolidin-2-one ring.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ characteristic of the carbonyl group in the five-membered lactam ring.

-

C-H Stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 168 is expected. Common fragmentation patterns would involve the cleavage of the C-C bond between the two rings and the loss of small neutral molecules from the heterocyclic rings.

Potential Applications in Drug Discovery

The unique structural combination of piperidine and pyrrolidin-2-one suggests a diverse range of potential therapeutic applications.

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a well-established pharmacophore for CNS-active drugs. Derivatives of 4-(1-pyrrolidinyl)piperidine are being investigated for their potential in treating cognitive disorders and for their analgesic and antidepressant properties.[3]

-

Antimicrobial Activity: Both piperidine and pyrrolidine derivatives have demonstrated significant antibacterial and antifungal properties.[4] The combined scaffold could lead to the development of novel antimicrobial agents with unique mechanisms of action.

-

Anticancer Activity: Piperidin-4-one derivatives have been reported to possess anticancer activities.[5] Further functionalization of the 4-(Piperidin-4-yl)pyrrolidin-2-one core could yield potent and selective anticancer agents.

-

Analgesic Properties: The piperidine scaffold is a cornerstone in the development of potent analgesics. The unique substitution pattern of the target molecule makes it an interesting candidate for the development of novel pain management therapies.

Conclusion

4-(Piperidin-4-yl)pyrrolidin-2-one represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization, grounded in established scientific principles and practical insights. The exploration of its biological activities is a promising avenue for the discovery of novel therapeutic agents for a range of diseases. The detailed protocols and characterization data presented herein are intended to empower researchers to confidently undertake the study of this and related heterocyclic compounds.

References

-

Alver, Ö., Parlak, C., & Bilge, M. (2014). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Journal of the Chilean Chemical Society, 59(4), 2695-2701. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30739-30776. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

-

Kiran, R., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]

-

Kumar, A., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 13(11), 102-115. [Link]

-

Li, G., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164. [Link]

-

Panda, S. S., & Chowdary, P. S. (2014). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 14(1), 83-103. [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of pharmaceutical and biomedical analysis, 7(12), 1405-1471. [Link]

-

PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Said, Z., Haider, S., & Begum, N. (2021). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. World Journal of Pharmaceutical Research, 10(11), 844-854. [Link]

-

PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrrolidin-2-one. Retrieved from [Link]

-

Van den Eynde, J. J., et al. (1993). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. Journal of analytical toxicology, 17(5), 282-286. [Link]

Sources

- 1. PubChemLite - 4-(piperidin-4-yl)pyrrolidin-2-one (C9H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Piperidine-Pyrrolidinone Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles remains a paramount objective in drug discovery. Within the vast landscape of heterocyclic chemistry, piperidine and pyrrolidinone cores have independently established themselves as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1][2] The strategic fusion or linkage of these two motifs into singular piperidine-pyrrolidinone scaffolds has given rise to a new class of molecules with compelling three-dimensional architectures and significant potential for modulating a range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of these emerging scaffolds. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate their practical application in medicinal chemistry programs.

Introduction: The Rationale for Hybrid Scaffolds

The piperidine ring, a six-membered saturated heterocycle, is a cornerstone in medicinal chemistry, featuring in over 70 commercially available drugs.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[4][5] Similarly, the pyrrolidinone core, a five-membered lactam, is another highly versatile scaffold known for its favorable physicochemical properties and its presence in a wide array of natural products and synthetic molecules with diverse biological activities.[6]

The rationale for combining these two privileged structures into a single scaffold is rooted in the principles of modern drug design:

-

Increased Three-Dimensionality: Moving away from flat, sp2-hybridized structures towards more complex, sp3-rich molecules can lead to improved selectivity and potency by enabling more specific interactions with the intricate topographies of protein binding sites. Spirocyclic and fused piperidine-pyrrolidinone systems, in particular, offer unique and rigid three-dimensional arrangements of functional groups.[1]

-

Novel Chemical Space: The combination of these two rings creates novel chemical entities that can explore previously untapped areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.

-

Modulation of Physicochemical Properties: The pyrrolidinone moiety can influence the solubility, polarity, and metabolic stability of the parent piperidine scaffold, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide will delve into the practical aspects of working with these promising scaffolds, from their construction to their biological characterization.

Synthetic Strategies: Constructing the Piperidine-Pyrrolidinone Core

The synthesis of piperidine-pyrrolidinone scaffolds can be broadly categorized into two main approaches: the formation of spirocyclic systems and the construction of fused ring systems.

Synthesis of Spiro[piperidine-pyrrolidinone] Scaffolds

Spirocyclic systems, where the two rings share a single common atom, are particularly attractive due to their rigid conformational nature. A common and effective method for their synthesis is the [3+2] cycloaddition reaction.

This protocol is adapted from methodologies described in the literature for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.

Materials:

-

N-benzylidene-4-piperidone

-

Sarcosine (N-methylglycine)

-

N-phenylmaleimide

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylidene-4-piperidone (1.0 eq), sarcosine (1.2 eq), and N-phenylmaleimide (1.0 eq) in anhydrous toluene (100 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is chosen for its high boiling point, which is necessary to drive the cycloaddition reaction, and its ability to azeotropically remove water that may be formed during the in situ generation of the azomethine ylide.

-

Sarcosine as the 1,3-Dipole Precursor: Sarcosine, in the presence of the piperidone, generates the azomethine ylide, which is the key reactive intermediate for the [3+2] cycloaddition.

-

N-phenylmaleimide as the Dipolarophile: The electron-deficient double bond in N-phenylmaleimide readily reacts with the electron-rich azomethine ylide.

-

Silica Gel Chromatography for Purification: This is a standard and effective method for separating the desired spirocyclic product from unreacted starting materials and any side products.

Synthesis of Fused Piperidine-Pyrrolidinone Scaffolds

Fused systems, where the two rings share two common atoms, can be constructed through various cyclization strategies. One-pot tandem reactions are particularly efficient for this purpose.

This protocol is based on the one-pot cyclization/reduction of halogenated amides.[1]

Materials:

-

Secondary amide with a terminal halogen (e.g., N-(4-bromobutyl)acetamide)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

2-Fluoropyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Argon atmosphere

-

Dry ice/acetone bath

Procedure:

-

Amide Activation: In a dry 25 mL round-bottom flask under an argon atmosphere, dissolve the secondary amide (1.0 eq) in anhydrous CH₂Cl₂ (10 mL). Add 2-fluoropyridine (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Add Tf₂O (1.1 eq) dropwise via syringe and stir for 30 minutes.

-

Reduction and Cyclization: Add NaBH₄ (2.0 eq) and MeOH (5 mL) to the reaction mixture at room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the fused piperidine-pyrrolidinone scaffold.

Causality Behind Experimental Choices:

-

Tf₂O and 2-Fluoropyridine: This combination serves to activate the amide, facilitating the subsequent intramolecular nucleophilic substitution.

-

Low Temperature (-78 °C): The initial activation step is performed at low temperature to control the reactivity of the highly electrophilic intermediate.

-

NaBH₄ and MeOH: This combination provides a source of hydride for the reduction of the intermediate iminium ion, leading to the cyclized product.

-

One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of intermediates.

Biological Applications and Structure-Activity Relationships (SAR)

Piperidine-pyrrolidinone scaffolds have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.

Neurodegenerative Diseases: Modulators of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide into neurotoxic oligomers and fibrils.[7] Piperidine-pyrrolidinone scaffolds have been ingeniously employed as β-hairpin mimics to interfere with this aggregation process.

A notable example is a β-hairpin mimetic built on a piperidine-pyrrolidine scaffold that was shown to delay the kinetics of Aβ₁-₄₂ aggregation and protect neuroblastoma cells from its toxic effects. The design of these mimics involves attaching peptide recognition sequences to the scaffold, which then interact with the Aβ peptide to disrupt its self-assembly.

Structure-Activity Relationship Insights:

-

The presence of both the piperidine-pyrrolidinone scaffold and specific peptide recognition sequences is crucial for potent anti-aggregation activity.

-

The conformational flexibility of the scaffold can influence its ability to interact with different Aβ species.

Metabolic Disorders: Enzyme Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose levels.[8][9] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several piperidine- and pyrrolidine-containing compounds have been developed as DPP-4 inhibitors.[6][10] The combination of these scaffolds can lead to potent and selective inhibitors.

For instance, a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one derivatives were identified as potent DPP-4 inhibitors.[11]

Structure-Activity Relationship Insights:

-

The introduction of a gem-difluoro substituent on the piperidinone ring can improve DPP-4 inhibition.[11]

-

The nature of the substituent on the triazine ring significantly impacts the inhibitory potency.

Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic approach for the treatment of obesity.[12][13] Pyrrolidine derivatives have been shown to be effective inhibitors of pancreatic lipase.

In one study, a series of pyrrolidine derivatives were evaluated, with compound 12 (an n-heptyl alcohol derivative) demonstrating the highest inhibitory activity with an IC₅₀ of 0.143 ± 0.001 mg/mL.[14]

Structure-Activity Relationship Insights:

-

The length and nature of the alkyl side chain on the pyrrolidine scaffold are critical for potent pancreatic lipase inhibition.[14]

-

Hydrogen bonding interactions with key residues in the enzyme's active site, such as Gly76, Phe77, Asp79, and His151, are important for binding.[14]

Oncology: Kinase Inhibition

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common feature of many cancers. The development of kinase inhibitors is a major focus of modern oncology drug discovery. The three-dimensional nature of piperidine-pyrrolidinone scaffolds makes them well-suited for targeting the ATP-binding site of kinases.

For example, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated as multi-target tyrosine kinase inhibitors.[15]

Structure-Activity Relationship Insights:

-

Halogen substitution at the C(5) position of the oxindole ring plays a critical role in the anti-proliferative activity.[15]

-

The nature of the substituent on the pyrrolidone nitrogen can be varied to optimize potency and selectivity.

Data Presentation

Table 1: Biological Activity of Representative Piperidine-Pyrrolidinone Scaffolds

| Scaffold Type | Target | Compound ID | Biological Activity | Reference |

| β-Hairpin Mimic | Aβ₁-₄₂ Aggregation | G1b | Delays aggregation kinetics, protects cells from toxicity | |

| Spiro[piperidine-pyrrolidinone] | DPP-4 | 5o | Potent inhibitor with good PK/PD profile | [11] |

| Pyrrolidine Derivative | Pancreatic Lipase | 12 | IC₅₀ = 0.143 ± 0.001 mg/mL | [14] |

| 2-Pyrrolidone-fused | Tyrosine Kinases | 12 (C(5)-I) | IC₅₀ = 0.42 ± 0.16 µM (HCT-116 cells) | [15] |

Experimental Protocols: Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are detailed, step-by-step methodologies for key assays relevant to the biological targets discussed.

Amyloid-β Aggregation Assay (Thioflavin T)

This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ aggregation.[16]

Materials:

-

Aβ₁-₄₂ peptide, lyophilized

-

Hexafluoroisopropanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~480 nm)

Procedure:

-

Aβ₁-₄₂ Preparation: Dissolve lyophilized Aβ₁-₄₂ in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80 °C.

-

Monomeric Aβ₁-₄₂ Solution: Immediately before use, dissolve an Aβ₁-₄₂ film in PBS to the desired final concentration (e.g., 10 µM).

-

Assay Setup: In a 96-well plate, add the Aβ₁-₄₂ solution to wells containing the test compounds at various concentrations. Include control wells with Aβ₁-₄₂ alone and buffer with ThT alone.

-

ThT Addition: Add ThT stock solution to each well to a final concentration of 10-20 µM.

-

Fluorescence Measurement: Seal the plate and incubate at 37 °C. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

Data Analysis: Plot the fluorescence intensity versus time to generate aggregation kinetic curves. The lag time and the maximum fluorescence intensity can be used to evaluate the inhibitory effect of the test compounds.

DPP-4 Inhibition Assay

This is a fluorescence-based assay for screening DPP-4 inhibitors.[9][17]

Materials:

-

Recombinant human DPP-4

-

DPP-4 substrate (e.g., H-Gly-Pro-AMC)

-

DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorometer (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Enzyme and Compound Incubation: In the wells of a 96-well plate, add the DPP-4 enzyme solution followed by the test compounds or control. Incubate for 10-15 minutes at 37 °C.

-

Reaction Initiation: Add the DPP-4 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (kinetic mode) or measure the fluorescence at a fixed time point (e.g., 30 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.

Pancreatic Lipase Inhibition Assay

This colorimetric assay measures the activity of pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.[18]

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (p-NPB)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.0, containing 5 mM CaCl₂)

-

Test compounds and a known lipase inhibitor (e.g., orlistat)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, mix the PPL solution with the test compounds or control and incubate for 15 minutes at 37 °C.

-

Reaction Initiation: Add the p-NPB substrate solution to each well to start the reaction.

-

Absorbance Measurement: Incubate the plate at 37 °C for 30-60 minutes and then measure the absorbance at 405 nm.

-

Data Analysis: The absorbance is proportional to the amount of p-nitrophenol produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualization of Pathways and Workflows

Synthetic Workflow for Spiro[piperidine-pyrrolidinone]

Caption: Synthetic workflow for spiro[piperidine-pyrrolidinone].

Biological Evaluation Workflow

Caption: Iterative workflow for biological evaluation.

Amyloid-β Aggregation Pathway and Inhibition

Caption: Inhibition of Aβ aggregation by β-hairpin mimics.

Conclusion and Future Perspectives

Piperidine-pyrrolidinone scaffolds represent a compelling area of exploration in medicinal chemistry. Their unique three-dimensional structures and favorable physicochemical properties make them attractive starting points for the development of novel therapeutics against a range of diseases. The synthetic strategies outlined in this guide provide a practical foundation for accessing these complex molecules, while the detailed biological assay protocols enable their thorough evaluation.

Future research in this area will likely focus on:

-

The development of new and more efficient synthetic methodologies for the construction of diverse piperidine-pyrrolidinone libraries.

-

The exploration of these scaffolds against a broader range of biological targets.

-

The use of computational modeling and structure-based design to guide the optimization of lead compounds.

As our understanding of the intricate interplay between molecular structure and biological function continues to grow, piperidine-pyrrolidinone scaffolds are poised to make a significant impact on the future of drug discovery.

References

-

β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PMC - NIH. (2016, October 7). Retrieved from [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics - INIS-IAEA. (n.d.). Retrieved from [Link]

-

Pancreatic Lipase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC - NIH. (2021, January 30). Retrieved from [Link]

-

Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - Frontiers. (n.d.). Retrieved from [Link]

-

Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed. (2011). Retrieved from [Link]

-

Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader | Protocols.io. (2025, March 20). Retrieved from [Link]

-

Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed. (n.d.). Retrieved from [Link]

-

BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology - MDPI. (n.d.). Retrieved from [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved from [Link]

-

Role of BACE1 in Alzheimer's synaptic function - PMC - NIH. (2017, August 30). Retrieved from [Link]

-

FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29). Retrieved from [Link]

-

β-Secretase1 biological markers for Alzheimer's disease: state-of-art of validation and qualification - PMC. (2020, October 16). Retrieved from [Link]

-

Video: Dipeptidyl Peptidase 4 Inhibitors - JoVE. (2024, December 19). Retrieved from [Link]

-

Pancreatic β-Cell Lipotoxicity Induced by Overexpression of Hormone-Sensitive Lipase - American Diabetes Association. (2003, August 1). Retrieved from [Link]

-

(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (2022, March 21). Retrieved from [Link]

-

Adipocyte triglyceride lipase expression in human obesity | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

EC50/IC50 values for piperine at reported targets. - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (2022, April 29). Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). Retrieved from [Link]

-

Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC. (2024, November 3). Retrieved from [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Inhibitors - PMC - NIH. (2017, May 31). Retrieved from [Link]

-

Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach - RSC Publishing. (n.d.). Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved from [Link]

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed. (n.d.). Retrieved from [Link]

-

Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. - Aragen Life Sciences. (n.d.). Retrieved from [Link]

-

Comparative Anti-Obesity Potential of Cannabigerol-Dominant Cannabis sativa L. Inflorescence Extracts via Differential Regulation of Lipid Metabolism in 3T3-L1 Cells - MDPI. (n.d.). Retrieved from [Link]

-

Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams - PubMed. (n.d.). Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC. (n.d.). Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. (n.d.). Retrieved from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 9. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gosset.ai [gosset.ai]

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability as a drug candidate. This guide provides a comprehensive technical overview of the solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one in two key solvents: water and dimethyl sulfoxide (DMSO). In the absence of specific experimental data in publicly available literature, this document synthesizes a theoretical analysis based on the molecule's structural components, predicts its solubility characteristics, and provides detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility profile of this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount parameter. It directly impacts a multitude of pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can lead to erratic absorption from the gastrointestinal tract, low bioavailability, and unreliable in vitro assay results. Conversely, solubility in organic solvents, such as DMSO, is crucial for the initial stages of drug discovery, where compounds are typically stored and screened in high-throughput formats.

4-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a pyrrolidinone (a lactam) and a piperidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. A thorough understanding of the solubility of this compound is therefore essential for any research or development program in which it is a constituent.

Theoretical Solubility Profile of 4-(Piperidin-4-yl)pyrrolidin-2-one

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. By dissecting the structure of 4-(Piperidin-4-yl)pyrrolidin-2-one, we can predict its behavior in both polar protic (water) and polar aprotic (DMSO) environments.

2.1. Structural Features Influencing Solubility

-

Pyrrolidinone Ring: The lactam group in the pyrrolidinone ring contains a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor, and an N-H group which can act as a hydrogen bond donor. The presence of this polar functional group is expected to contribute positively to its solubility in polar solvents.

-

Piperidine Ring: The piperidine ring contains a secondary amine (N-H) which can act as both a hydrogen bond donor and acceptor. Crucially, this amine is basic.

-

Ionization State (pKa): The basicity of the piperidine nitrogen is a key determinant of aqueous solubility. The pKa of piperidine's conjugate acid is approximately 11.1.[1] The presence of the pyrrolidinone moiety, with its electron-withdrawing amide group, may slightly decrease the basicity of the piperidine nitrogen through inductive effects.[2] However, the piperidine nitrogen is still expected to be protonated at physiological pH (around 7.4), forming a positively charged piperidinium ion. This ionization will significantly enhance its aqueous solubility. Computational tools are often employed to predict the pKa of novel molecules.[3][4][5]

-

Lipophilicity: The molecule possesses a carbon-rich framework which contributes to its lipophilicity. The interplay between the polar functional groups and the nonpolar hydrocarbon scaffold will determine the overall solubility.

2.2. Predicted Solubility in Water

The presence of multiple hydrogen bond donors and acceptors (the N-H of the pyrrolidinone, the C=O of the lactam, and the N-H of the piperidine) suggests that 4-(Piperidin-4-yl)pyrrolidin-2-one will have a degree of aqueous solubility. The key factor, however, will be the basicity of the piperidine nitrogen. At neutral and acidic pH, the compound will exist, at least partially, as a protonated, charged species. This ionic character dramatically increases its interaction with polar water molecules, leading to enhanced solubility. Therefore, the aqueous solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one is expected to be pH-dependent, with higher solubility at lower pH values.

2.3. Predicted Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It is an excellent hydrogen bond acceptor (due to the S=O group) but lacks hydrogen bond donating capabilities. The polar nature of 4-(Piperidin-4-yl)pyrrolidin-2-one, particularly the lactam and amine functionalities, suggests that it will be readily soluble in DMSO. The ability of DMSO to disrupt the intermolecular forces in the solid state of the compound, combined with its capacity to form strong dipole-dipole interactions and accept hydrogen bonds, indicates a high likelihood of good solubility.

Qualitative Solubility Prediction Summary

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Moderate to High | The molecule possesses multiple hydrogen bond donors and acceptors. The basic piperidine nitrogen is likely protonated at this pH, leading to a charged species with enhanced aqueous solubility. |

| Water (acidic) | High | At lower pH, the equilibrium will shift further towards the protonated, highly water-soluble piperidinium ion. |

| DMSO | High | As a strong polar aprotic solvent and hydrogen bond acceptor, DMSO is expected to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

While theoretical predictions provide valuable guidance, experimental determination of solubility is essential for accurate characterization. The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility. For higher throughput needs in early discovery, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one.

Materials and Equipment:

-

4-(Piperidin-4-yl)pyrrolidin-2-one (solid)

-

Deionized water

-

Dimethyl sulfoxide (DMSO), analytical grade

-

pH meter

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(Piperidin-4-yl)pyrrolidin-2-one to separate vials for each solvent (water and DMSO). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Add a known volume of the respective solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

-

Clarify the supernatant by either centrifugation at high speed or by filtering through a chemically compatible, low-binding syringe filter (e.g., PTFE or PVDF). This step removes any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(Piperidin-4-yl)pyrrolidin-2-one of known concentrations in the respective solvent.

-

Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 4-(Piperidin-4-yl)pyrrolidin-2-one in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: A generalized workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Understanding the Molecular Interactions

The solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one in water and DMSO can be visualized through the intermolecular forces at play.

Intermolecular Interactions with Solvents

Caption: A schematic representation of the potential intermolecular interactions between 4-(Piperidin-4-yl)pyrrolidin-2-one and water or DMSO molecules.

Conclusion

While specific, publicly available experimental data on the solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one is lacking, a robust theoretical analysis based on its constituent functional groups provides a strong predictive framework. The presence of a basic piperidine moiety and a polar lactam ring suggests moderate to high, pH-dependent solubility in water and high solubility in DMSO. For drug discovery and development programs, it is imperative that these predictions are confirmed through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a reliable, gold-standard methodology for obtaining accurate thermodynamic solubility data, which is fundamental for informed decision-making in advancing a compound through the development pipeline.

References

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

Zenodo. Open source application for small molecule pKa predictions. [Link]

-

Chemistry LibreTexts. Basicity of Amines. [Link]

-

Unacademy. Factors That Affect the Basicity of Amines. [Link]

-